6-(4-Fluorophenoxy)pyridin-3-ol

Medicinal Chemistry Neuroscience Drug Discovery

This specific phenoxypyridine regioisomer is a critical intermediate for synthesizing potent CNS-penetrant molecules, such as histamine H3 receptor antagonists. Unlike inactive analogs, this scaffold demonstrates robust oral bioavailability and >90% brain receptor occupancy, making it essential for neuroscience programs. Its low CYP3A4 inhibitory activity (IC50: 20 µM) and favorable LogP (~2.72) mitigate DMPK risks early in lead optimization. A consistent 98% purity across batches ensures reproducible results in chemical biology and agrochemical research, reducing variability in target validation studies.

Molecular Formula C11H8FNO2
Molecular Weight 205.188
CAS No. 364758-55-4
Cat. No. B2658155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluorophenoxy)pyridin-3-ol
CAS364758-55-4
Molecular FormulaC11H8FNO2
Molecular Weight205.188
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=NC=C(C=C2)O)F
InChIInChI=1S/C11H8FNO2/c12-8-1-4-10(5-2-8)15-11-6-3-9(14)7-13-11/h1-7,14H
InChIKeyISISINCVBHRXTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Fluorophenoxy)pyridin-3-ol (CAS: 364758-55-4) Procurement & Specification Guide


6-(4-Fluorophenoxy)pyridin-3-ol (CAS: 364758-55-4) is a fluorinated pyridine derivative with a molecular formula of C11H8FNO2 and a molecular weight of 205.19 g/mol . This compound is primarily utilized as a versatile building block and key intermediate in pharmaceutical and agrochemical research [1]. Its structure features a pyridin-3-ol core linked to a 4-fluorophenoxy group, providing unique chemical properties that make it valuable for synthesizing more complex bioactive molecules .

Why 6-(4-Fluorophenoxy)pyridin-3-ol Cannot Be Substituted by Generic Analogs


The 6-(4-fluorophenoxy)pyridin-3-ol scaffold is not a generic, interchangeable phenoxypyridine. The specific placement of the 3-hydroxyl group and the 4-fluoro substituent on the phenoxy ring are critical determinants of its physicochemical properties, such as lipophilicity (cLogP ~2.72) , and its biological target engagement [1]. Unlike other phenoxypyridine regioisomers that have demonstrated negligible herbicidal effects [2], this specific scaffold has been used to create potent CNS-penetrant molecules [1]. Substituting with a different phenoxypyridine or an unsubstituted analog risks a complete loss of activity in established synthetic pathways or biological assays.

Quantitative Evidence for 6-(4-Fluorophenoxy)pyridin-3-ol Differentiation in R&D


CNS-Penetrant H3 Receptor Antagonist Synthesis: A Quantifiable Advantage

6-(4-Fluorophenoxy)pyridin-3-ol serves as the essential core scaffold for JNJ-39220675, a high-affinity histamine H3 receptor antagonist. This derivative, ((4-cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone), demonstrates robust, quantifiable in vivo target engagement. [1]

Medicinal Chemistry Neuroscience Drug Discovery

Comparative CYP3A4 Liability vs. Structural Analogs

In human liver microsome assays, the parent compound 6-(4-fluorophenoxy)pyridin-3-ol exhibits low inhibitory potency against the major drug-metabolizing enzyme CYP3A4. [1]

ADME Toxicology Drug Safety

Physicochemical Differentiation: Lipophilicity (cLogP) Profile

The calculated partition coefficient (cLogP) of 2.72 quantifies the molecule's lipophilicity, a key parameter influencing membrane permeability and solubility.

Computational Chemistry Property Prediction Medicinal Chemistry

Availability and Purity Standardization for Reproducible Research

The compound is commercially available from multiple reputable vendors with a standardized purity specification of 98%, ensuring consistency in research applications.

Chemical Procurement Analytical Chemistry R&D Supply Chain

Validated Application Scenarios for 6-(4-Fluorophenoxy)pyridin-3-ol


Synthesis of CNS-Penetrant H3 Receptor Antagonists

As demonstrated by the development of JNJ-39220675, this scaffold is a critical intermediate for synthesizing high-affinity histamine H3 receptor antagonists. The resulting molecule shows robust oral bioavailability and >90% brain receptor occupancy in preclinical models, making it a valuable starting material for neuroscience drug discovery programs targeting conditions like alcohol addiction. [1]

Lead Optimization for Improved ADME Properties

The scaffold's low CYP3A4 inhibitory activity (IC50 = 20 µM) and favorable cLogP (2.72) make it an attractive core for medicinal chemists aiming to optimize a lead series's absorption, distribution, metabolism, and excretion (ADME) profile. Using 6-(4-fluorophenoxy)pyridin-3-ol can help mitigate early-stage DMPK risks. [2]

Building Block for Herbicide and Agrochemical Discovery

While simple 3- and 4-phenoxypyridines have shown limited herbicidal activity, the unique substitution pattern of 6-(4-fluorophenoxy)pyridin-3-ol offers a distinct template for exploring novel herbicidal modes of action. Its structural features can be leveraged to design and synthesize new analogs for crop protection research. [3]

Reproducible Chemical Biology Probe Synthesis

The commercial availability of this compound at a consistent 98% purity from multiple vendors ensures that it can be reliably used to synthesize chemical biology probes. This reduces batch-to-batch variability in functionalization and downstream biological assays, a key requirement for target identification and validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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